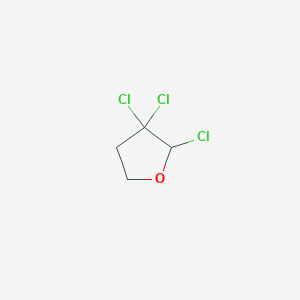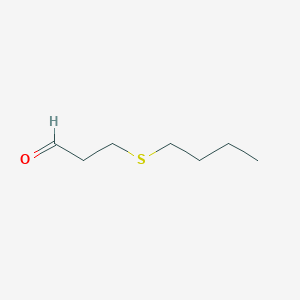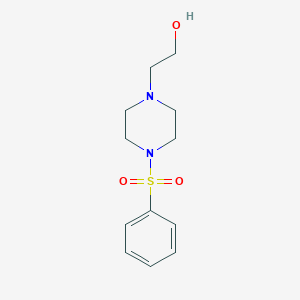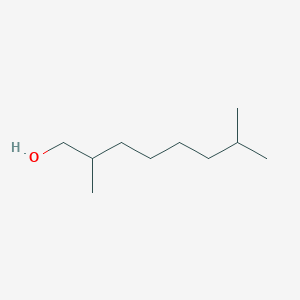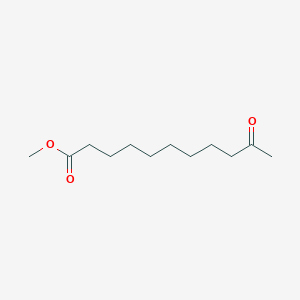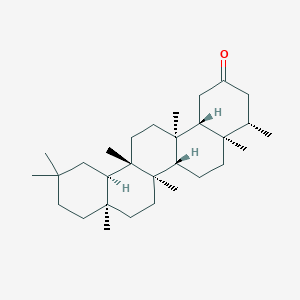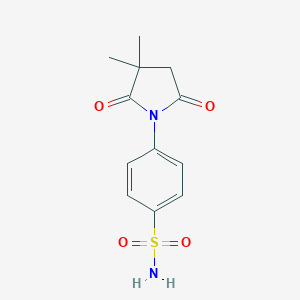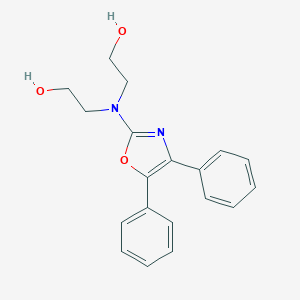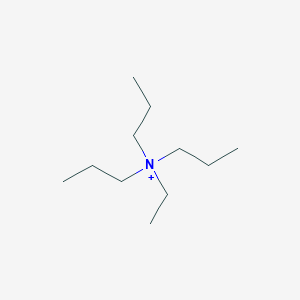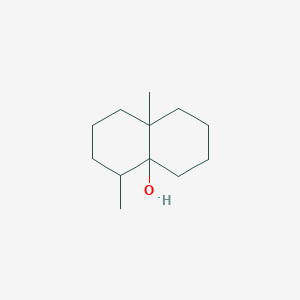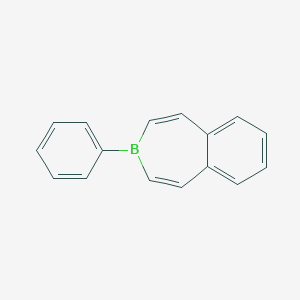
3-Phenyl-3H-3-benzoborepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3H-3-benzoborepin, also known as 3-Phenylboroxin, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-3-benzoborepin involves its interaction with PTP1B. This compound binds to the active site of PTP1B, inhibiting its activity and leading to increased insulin sensitivity and glucose uptake in cells. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through its interaction with tubulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Phenyl-3H-3-benzoborepin are largely related to its inhibition of PTP1B. This leads to increased insulin sensitivity and glucose uptake in cells, potentially making it a useful therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, the anticancer effects of 3-Phenyl-3H-3-benzoborepin may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-Phenyl-3H-3-benzoborepin is its specificity for PTP1B, making it a potentially useful tool for studying the role of PTP1B in various biological processes. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a potentially useful anticancer agent. However, one limitation of 3-Phenyl-3H-3-benzoborepin is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 3-Phenyl-3H-3-benzoborepin. One potential direction is the development of more potent and selective PTP1B inhibitors based on the structure of 3-Phenyl-3H-3-benzoborepin. Additionally, further studies are needed to determine the mechanisms underlying the anticancer effects of 3-Phenyl-3H-3-benzoborepin and to evaluate its potential as an anticancer agent in vivo. Finally, the synthesis of 3-Phenyl-3H-3-benzoborepin may be optimized further to increase its yield and scalability, making it more accessible for use in various research applications.
Synthesis Methods
The synthesis of 3-Phenyl-3H-3-benzoborepin involves the reaction of phenylboronic acid with triethylamine and 1,2-dibromoethane. The reaction proceeds through a series of steps, including boronate ester formation, deprotonation, and cyclization, to yield the final product. The synthesis of 3-Phenyl-3H-3-benzoborepin has been optimized and can be carried out on a large scale.
Scientific Research Applications
3-Phenyl-3H-3-benzoborepin has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
properties
CAS RN |
16703-13-2 |
|---|---|
Product Name |
3-Phenyl-3H-3-benzoborepin |
Molecular Formula |
C16H13B |
Molecular Weight |
216.1 g/mol |
IUPAC Name |
3-phenyl-3-benzoborepine |
InChI |
InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
InChI Key |
XEJIFQKEOWMUDF-UHFFFAOYSA-N |
SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Canonical SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
synonyms |
3-Phenyl-3H-3-benzoborepin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






